![molecular formula C12H16ClNO4S B224993 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine, also known as CDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMP belongs to the class of sulfonyl-containing compounds that have been found to possess anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine is not fully understood. However, it has been suggested that 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine may act by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine may also act by modulating the activity of various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has been found to possess anti-inflammatory and analgesic properties. Studies have shown that 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine can reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has also been found to reduce pain in animal models of neuropathic pain and inflammatory pain. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has also been found to possess antitumor properties and has been studied for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has also been found to be relatively non-toxic in animal studies. However, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine also has a short half-life, which can limit its effectiveness in some studies.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine. One potential direction is the development of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine analogs with improved solubility and pharmacokinetic properties. Another potential direction is the study of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine in combination with other anti-inflammatory and analgesic agents. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine may also be studied for its potential use in treating other neurological disorders, such as multiple sclerosis and epilepsy. Finally, the use of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine in cancer therapy may be further explored, particularly in combination with other chemotherapeutic agents.
Synthesemethoden
The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine involves the reaction of 4-chloro-2,5-dimethoxybenzene with pyrrolidine and p-toluenesulfonyl chloride. The reaction takes place in the presence of a base such as sodium carbonate and a solvent such as acetonitrile. The resulting product is purified by column chromatography to obtain pure 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
Produktname |
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine |
|---|---|
Molekularformel |
C12H16ClNO4S |
Molekulargewicht |
305.78 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H16ClNO4S/c1-17-10-8-12(11(18-2)7-9(10)13)19(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
HTXVLRDLJQAZMN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCCC2 |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





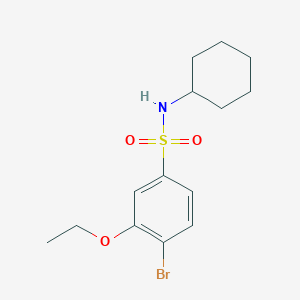

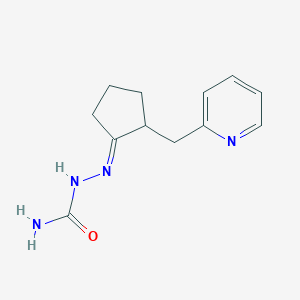



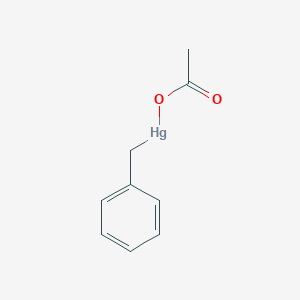
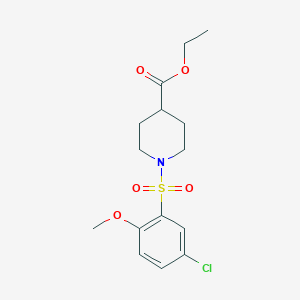
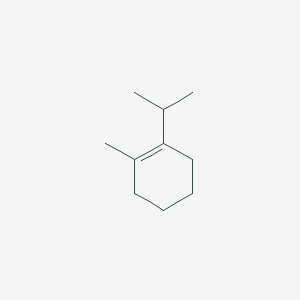
![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)